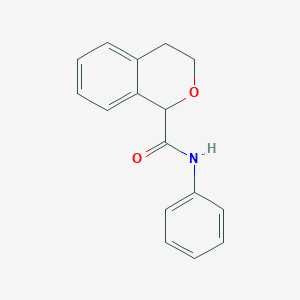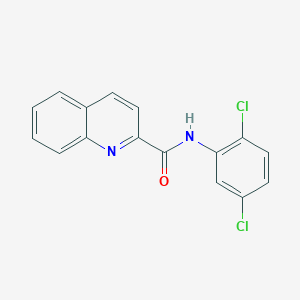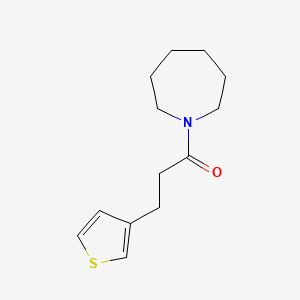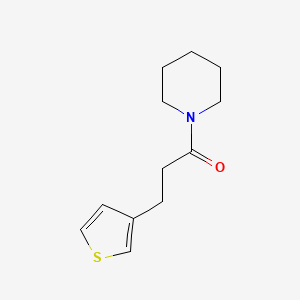
N-phenyl-3,4-dihydro-1H-isochromene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-3,4-dihydro-1H-isochromene-1-carboxamide (PDIC) is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. PDIC is a heterocyclic compound that contains a cyclic amide group and a phenyl group. It has been synthesized using various methods and has shown promising results in scientific research.
Mécanisme D'action
N-phenyl-3,4-dihydro-1H-isochromene-1-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. N-phenyl-3,4-dihydro-1H-isochromene-1-carboxamide has been found to induce apoptosis in cancer cells by activating caspase-3 and inhibiting the Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
N-phenyl-3,4-dihydro-1H-isochromene-1-carboxamide has been shown to reduce the production of prostaglandins and cytokines, which are involved in the inflammatory response. It also reduces the levels of reactive oxygen species (ROS) and lipid peroxidation, which contribute to oxidative stress. N-phenyl-3,4-dihydro-1H-isochromene-1-carboxamide has been found to inhibit the growth of cancer cells and induce apoptosis by activating caspase-3 and inhibiting the Akt/mTOR signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
N-phenyl-3,4-dihydro-1H-isochromene-1-carboxamide has several advantages for use in lab experiments, including its easy synthesis, low toxicity, and potential applications in various fields. However, its limitations include its low solubility in water and its instability under acidic conditions.
Orientations Futures
There are several future directions for research on N-phenyl-3,4-dihydro-1H-isochromene-1-carboxamide, including its potential applications in drug discovery, materials science, and organic synthesis. N-phenyl-3,4-dihydro-1H-isochromene-1-carboxamide can be further modified to enhance its activity and selectivity towards specific targets. Its potential as a ligand in metal-organic frameworks can also be explored further. Additionally, the effects of N-phenyl-3,4-dihydro-1H-isochromene-1-carboxamide on different cancer cell lines and its mechanism of action can be studied in more detail.
Méthodes De Synthèse
N-phenyl-3,4-dihydro-1H-isochromene-1-carboxamide can be synthesized using different methods, including the reaction of 2-hydroxybenzaldehyde with aniline in the presence of acetic acid and sodium acetate. Another method involves the reaction of 2-hydroxyacetophenone with aniline in the presence of sulfuric acid and ethanol. The resulting product is then treated with acetic anhydride and sodium acetate to obtain N-phenyl-3,4-dihydro-1H-isochromene-1-carboxamide.
Applications De Recherche Scientifique
N-phenyl-3,4-dihydro-1H-isochromene-1-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. It has been shown to possess anti-inflammatory, antioxidant, and antitumor properties. N-phenyl-3,4-dihydro-1H-isochromene-1-carboxamide has also been used as a ligand in metal-organic frameworks and as a building block in the synthesis of organic molecules.
Propriétés
IUPAC Name |
N-phenyl-3,4-dihydro-1H-isochromene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-16(17-13-7-2-1-3-8-13)15-14-9-5-4-6-12(14)10-11-19-15/h1-9,15H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKOKEPZQZZHKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-3,4-dihydro-1H-isochromene-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methylpropanamide](/img/structure/B7500937.png)
![2-[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7500951.png)

![2-[(2-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B7500961.png)


![N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7500982.png)

![N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7501001.png)
![N-(3-fluoro-4-methylphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501003.png)


![1-[4-(4-Pyrazol-1-ylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7501019.png)
![6-(4-fluorophenyl)-N-(2-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501021.png)